An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Physical and Chemical Properties
An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Benzyl-N-methylethanolamine, a versatile tertiary amine widely utilized in organic synthesis and pharmaceutical research. This document includes a summary of its key properties, detailed experimental protocols for its synthesis and characterization, and visual representations of the synthetic and analytical workflows.
Physical and Chemical Properties
N-Benzyl-N-methylethanolamine is a clear, colorless to light yellow liquid.[1] Its structure, incorporating a benzyl (B1604629) group, a methyl group, and a primary alcohol, imparts a unique combination of steric and electronic features, making it a valuable building block in the synthesis of more complex molecules.[1]
Quantitative Data Summary
The key physical and chemical properties of N-Benzyl-N-methylethanolamine are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅NO | [2] |
| Molecular Weight | 165.23 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 95-105 °C at 2 mmHg | |
| Density | 1.017 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.529 | |
| Solubility | Soluble in water. | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| CAS Number | 101-98-4 | [1] |
Chemical Synthesis
The most common and industrially scalable method for the synthesis of N-Benzyl-N-methylethanolamine is the alkylation of N-methylethanolamine with benzyl chloride.[1] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thus driving the reaction to completion.[1]
A general workflow for the synthesis and purification of N-Benzyl-N-methylethanolamine is depicted below.
Experimental Protocol: Synthesis of N-Benzyl-N-methylethanolamine
This protocol describes the synthesis of N-Benzyl-N-methylethanolamine via the alkylation of N-methylethanolamine with benzyl chloride.
Materials:
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N-methylethanolamine
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Benzyl chloride
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Anhydrous sodium carbonate (Na₂CO₃)
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Deionized water
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
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To a solution of N-methylethanolamine (e.g., 0.3 mol) in toluene in a round-bottom flask, add anhydrous sodium carbonate (e.g., 0.15 mol).
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While stirring the mixture, slowly add benzyl chloride (e.g., 0.1 mol) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation (e.g., at 2 mmHg) to obtain N-Benzyl-N-methylethanolamine as a clear, colorless to light yellow liquid.
Chemical and Spectroscopic Characterization
The identity and purity of the synthesized N-Benzyl-N-methylethanolamine should be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N-Benzyl-N-methylethanolamine.
3.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
400 MHz NMR spectrometer
Materials:
-
N-Benzyl-N-methylethanolamine sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Procedure:
-
Prepare the NMR sample by dissolving approximately 10-20 mg of the purified product in about 0.7 mL of CDCl₃ in a clean NMR tube.
-
Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
Data Analysis (Expected Chemical Shifts):
-
¹H NMR (CDCl₃): δ ~7.2-7.4 (m, 5H, Ar-H), 3.6 (t, 2H, -CH₂-OH), 3.5 (s, 2H, Ar-CH₂-), 2.5 (t, 2H, -N-CH₂-), 2.3 (s, 3H, -N-CH₃), ~2.0 (br s, 1H, -OH).
-
¹³C NMR (CDCl₃): δ ~139 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~62 (Ar-CH₂-), ~60 (-CH₂-OH), ~58 (-N-CH₂-), ~42 (-N-CH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
3.2.1. Experimental Protocol: FTIR Spectroscopy
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates.
Procedure (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid N-Benzyl-N-methylethanolamine sample directly onto the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.
Procedure (KBr Plates):
-
Place a small drop of the liquid sample on one KBr plate.
-
Carefully place a second KBr plate on top and gently rotate to create a thin, uniform film.
-
Place the sandwiched plates in the spectrometer's sample holder and acquire the spectrum.
Data Analysis (Expected Absorption Bands):
-
Broad O-H stretch: ~3400 cm⁻¹
-
Aromatic C-H stretch: ~3030-3080 cm⁻¹
-
Aliphatic C-H stretch: ~2800-3000 cm⁻¹
-
C-N stretch: ~1000-1250 cm⁻¹
-
C-O stretch: ~1050 cm⁻¹
-
Aromatic C=C bends: ~1450-1600 cm⁻¹ and out-of-plane bending in the fingerprint region.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to determine the purity of the synthesized compound and confirm its molecular weight.
3.3.1. Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., with an electron ionization source).
Materials:
-
N-Benzyl-N-methylethanolamine sample
-
Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis:
-
The purity of the sample can be estimated from the relative peak areas in the gas chromatogram.
-
The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 165.
-
Characteristic fragment ions are expected at m/z 91 (tropylium ion), 134 ([M-CH₂OH]⁺), and other fragments corresponding to the loss of alkyl and benzyl groups.
Chemical Reactivity and Stability
N-Benzyl-N-methylethanolamine is a stable compound under normal storage conditions.[3] It is incompatible with strong oxidizing agents.[3] The presence of the tertiary amine and primary alcohol functionalities allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.[1] For instance, the hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.[1]
Safety Information
N-Benzyl-N-methylethanolamine is classified as an irritant.[4] It is known to cause skin, eye, and respiratory tract irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).
